molecular formula C6H8N2O B1362951 1-Pyrazin-2-yl-ethanol CAS No. 94777-52-3

1-Pyrazin-2-yl-ethanol

Cat. No. B1362951
Key on ui cas rn: 94777-52-3
M. Wt: 124.14 g/mol
InChI Key: LRQUNKQRPBWOQQ-UHFFFAOYSA-N
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Patent
US05691323

Procedure details

Sodium borohydride (0.69 g) was added in portions to a stirred solution of acetylpyrazine (1.49 g) in ethanol (300 mL) at 0° C. The mixture was allowed to warm to room temperature and stirred for 20 min, then water (100 mL) was added and the mixture adjusted to pH 7 with 1N hydrochloric acid. The neutralized solution was concentrated in vacuo to a volume of 200 mL, saturated with sodium chloride, and extracted with ethyl acetate (3×500 mL). The organic extracts were dried (Na2 SO4) and concentrated to give a solid which was washed with dichloromethane (4×100 mL). The dichloromethane washings were concentrated to give 2-(1-hydroxyethyl)pyrazine (1.38 g) as a colorless oil.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([C:6]1[CH:11]=[N:10][CH:9]=[CH:8][N:7]=1)(=[O:5])[CH3:4].O.Cl>C(O)C>[OH:5][CH:3]([C:6]1[CH:11]=[N:10][CH:9]=[CH:8][N:7]=1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.49 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CN=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The neutralized solution was concentrated in vacuo to a volume of 200 mL, saturated with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×500 mL)
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried (Na2 SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid which
WASH
Type
WASH
Details
was washed with dichloromethane (4×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The dichloromethane washings were concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC(C)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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